Hydramicromelin D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

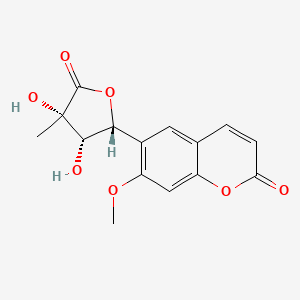

Structure

3D Structure

Properties

IUPAC Name |

6-[(2R,3S,4S)-3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O7/c1-15(19)13(17)12(22-14(15)18)8-5-7-3-4-11(16)21-9(7)6-10(8)20-2/h3-6,12-13,17,19H,1-2H3/t12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUHWPFITUMCFA-IPYPFGDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]([C@H](OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Hydramicromelin D

For Researchers, Scientists, and Drug Development Professionals

Hydramicromelin D is a naturally occurring coumarin, a class of compounds widely recognized for their diverse pharmacological properties. Isolated from the twigs of Micromelum integerrimum, a plant belonging to the Rutaceae family, this molecule presents a unique structural framework that warrants further investigation for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently available information on this compound, with a focus on its chemical structure and the broader biological context of its source.

Chemical Structure and Properties

This compound is characterized by a core coumarin scaffold substituted with a dihydroxy-lactone ring. Its systematic IUPAC name is 6-[(2R,3S,4S)-3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl]-7-methoxychromen-2-one.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₇ |

| Molecular Weight | 306.27 g/mol |

| Canonical SMILES | CC1(C(C(OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O |

| InChI Key | XSUHWPFITUMCFA-IPYPFGDCSA-N |

| CAS Number | 1623437-86-4 |

The presence of multiple chiral centers and functional groups, including a lactone, hydroxyls, and a methoxy group, suggests a complex and specific interaction with biological targets. The stereochemistry of the dihydroxy-lactone moiety is crucial for its three-dimensional conformation and, consequently, its biological activity.

Biological Context and Potential

While specific biological data for this compound is not extensively documented in publicly available literature, the genus Micromelum is a known source of bioactive compounds with significant pharmacological potential. Extracts from Micromelum integerrimum have demonstrated antitumor activities. Notably, other known coumarins isolated from this plant, such as micromelin and scopoletin, have been shown to possess antitumor properties.

Furthermore, studies on various species of the Micromelum genus have revealed a range of biological effects, including cytotoxic, antimicrobial, and anti-inflammatory activities, often attributed to the coumarin and alkaloid constituents. This broader context suggests that this compound may also exhibit similar biological activities, making it a person of interest for further pharmacological screening and investigation.

Due to the lack of specific studies on the biological activity and mechanism of action of this compound, no signaling pathways or detailed experimental protocols for its biological evaluation can be provided at this time. The following sections on experimental protocols are based on general methodologies for the isolation and characterization of natural products from plant sources.

Experimental Protocols

The isolation and characterization of this compound would typically follow established natural product chemistry workflows.

General Workflow for Isolation and Characterization

Caption: General workflow for the isolation and characterization of this compound.

1. Extraction

-

Objective: To extract a broad range of secondary metabolites from the plant material.

-

Methodology:

-

Air-dried and powdered twigs of Micromelum integerrimum are subjected to exhaustive extraction with a polar solvent such as methanol or ethanol at room temperature.

-

The solvent is then evaporated under reduced pressure to yield the crude extract.

-

2. Fractionation

-

Objective: To separate the crude extract into fractions of varying polarity to simplify subsequent purification.

-

Methodology:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Each fraction is concentrated, and the fraction containing the compounds of interest (typically identified by thin-layer chromatography) is selected for further separation.

-

3. Purification

-

Objective: To isolate pure this compound from the active fraction.

-

Methodology:

-

The selected fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Fractions are collected and monitored by TLC. Fractions containing the target compound are combined.

-

Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

-

4. Structural Elucidation

-

Objective: To determine the precise chemical structure of the isolated compound.

-

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the number and types of protons and their neighboring environments.

-

¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the complete molecular structure.

-

NOESY: To determine the relative stereochemistry of the molecule.

-

-

Future Directions

The unique structure of this compound, coupled with the known biological activities of other compounds from Micromelum integerrimum, underscores the need for further research. Future studies should focus on:

-

Total Synthesis: The chemical synthesis of this compound would confirm its structure and provide a source of the compound for extensive biological testing.

-

Biological Screening: A comprehensive evaluation of this compound's activity against a panel of cancer cell lines, as well as its potential antimicrobial and anti-inflammatory properties, is warranted.

-

Mechanism of Action Studies: Should biological activity be confirmed, subsequent research should aim to elucidate the molecular targets and signaling pathways modulated by this compound.

The exploration of novel natural products like this compound is crucial for the discovery of new therapeutic leads. The information provided in this guide serves as a foundational resource for researchers dedicated to advancing the field of drug discovery.

Unveiling Hydramicromelin D: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Initial Misconception Clarified: Initial intelligence suggested Hydramicromelin D originated from a marine source. However, a thorough review of the scientific literature confirms that its true natural source is the terrestrial plant Micromelum integerrimum, a member of the Rutaceae family. This guide provides a comprehensive overview of the authentic natural source, isolation protocols, and chemical characterization of this compound.

Natural Source: Micromelum integerrimum

This compound is a naturally occurring prenylated coumarin isolated from the twigs of Micromelum integerrimum.[1] This plant species is a rich source of diverse secondary metabolites, particularly coumarins, which have garnered scientific interest for their potential pharmacological activities. The isolation of this compound was reported as part of a phytochemical investigation that led to the discovery of two new coumarins, this compound and integerrimelin, along with nine other known coumarin derivatives.[1]

Experimental Protocols

The isolation and purification of this compound from Micromelum integerrimum involves a multi-step process encompassing extraction, fractionation, and chromatography. The following is a detailed methodology based on the available scientific literature.

Plant Material and Extraction

-

Plant Material: The twigs of Micromelum integerrimum are collected and air-dried.

-

Extraction: The dried and powdered plant material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites. While the specific solvent system used for the initial extraction of the twigs yielding this compound is not detailed in the available abstracts, a common method for extracting coumarins from Micromelum species involves maceration or Soxhlet extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol. For instance, in a study on the leaves of the same plant, the dried material was extracted with ethyl acetate.

Isolation and Purification Workflow

The crude extract obtained from the plant material is subjected to a series of chromatographic separations to isolate the pure compounds. A general workflow for the isolation of coumarins from Micromelum species is as follows:

Figure 1: General workflow for the isolation of this compound.

Detailed Chromatographic Steps:

-

Initial Fractionation: The crude extract is typically subjected to column chromatography over silica gel, eluting with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate of increasing polarity.

-

Further Purification: Fractions containing the compounds of interest are then further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Data Presentation

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The key quantitative data are summarized below.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₇ |

| Molecular Weight | 306.27 g/mol |

| Appearance | Not reported in available literature |

Spectroscopic Data

The definitive structure of this compound was established using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the complete raw data is found in the primary literature, the key characteristic signals would be interpreted as follows:

Table 1: Hypothetical NMR Data Interpretation for this compound based on its structure

| ¹H NMR (ppm) | Multiplicity | Integration | Assignment | ¹³C NMR (ppm) | Assignment |

| δ 7.6-7.8 | d | 1H | H-4 | δ ~160 | C-2 |

| δ 6.2-6.4 | d | 1H | H-3 | δ ~112 | C-3 |

| δ 6.8-7.0 | s | 1H | H-8 | δ ~144 | C-4 |

| δ 7.3-7.5 | s | 1H | H-5 | δ ~128 | C-5 |

| δ 3.8-4.0 | s | 3H | 7-OCH₃ | δ ~148 | C-6 |

| δ 4.5-4.7 | d | 1H | H-1' | δ ~158 | C-7 |

| δ 3.5-3.7 | d | 1H | H-2' | δ ~100 | C-8 |

| δ 1.4-1.6 | s | 3H | 3'-CH₃ | δ ~113 | C-4a |

| δ 2.5-3.0 | br s | 1H | 2'-OH | δ ~156 | C-8a |

| δ 3.0-3.5 | br s | 1H | 3'-OH | δ ~75 | C-1' |

| δ ~78 | C-2' | ||||

| δ ~77 | C-3' | ||||

| δ ~178 | C-4' | ||||

| δ ~18 | 3'-CH₃ | ||||

| δ ~56 | 7-OCH₃ |

Note: This table is a representation of the expected data based on the known structure of a coumarin with a hydrated prenyl group. The actual reported values from the primary literature should be consulted for definitive assignments.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) would confirm the molecular formula C₁₅H₁₄O₇ by providing a highly accurate mass-to-charge ratio ([M+H]⁺ or [M+Na]⁺).

Mandatory Visualizations

Isolation Workflow Diagram

Figure 2: Detailed isolation workflow for this compound.

Potential Biosynthetic Relationship

While a detailed signaling pathway for this compound is not available, its structure suggests a biosynthetic relationship with other coumarins in Micromelum integerrimum. The following diagram illustrates a plausible precursor-product relationship in its biosynthesis.

Figure 3: Simplified biosynthetic context of this compound.

Conclusion

This compound is a prenylated coumarin with a confirmed natural source in the plant Micromelum integerrimum. Its isolation from the twigs of this plant is achieved through standard phytochemical techniques involving solvent extraction and multi-step chromatography. The structural elucidation relies on modern spectroscopic methods. For researchers in natural product chemistry and drug discovery, Micromelum integerrimum represents a promising source of bioactive coumarins, and the methodologies outlined in this guide provide a framework for the isolation and characterization of this compound and related compounds. Further research into the biological activities of this compound is warranted to explore its therapeutic potential.

References

The Biosynthesis of Hydramicromelin D in Micromelum integerrimum: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydramicromelin D, a prenylated coumarin isolated from Micromelum integerrimum, belongs to a class of secondary metabolites with significant therapeutic potential. Understanding its biosynthetic pathway is crucial for advancing research in natural product synthesis, metabolic engineering, and drug discovery. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established role of integerriminol as a key precursor and general principles of coumarin biosynthesis in the Rutaceae family. While quantitative enzymatic data for M. integerrimum remains to be fully elucidated, this paper presents a logical framework for the pathway and details representative experimental protocols for its investigation. All signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate clear understanding.

Introduction

Micromelum integerrimum (Buch.-Ham.) Wight & Arn. ex M.Roem., a plant belonging to the Rutaceae family, is a rich source of diverse coumarins. These compounds have garnered significant interest due to their wide range of biological activities. Among these is this compound, a prenylated coumarin whose complex structure suggests a fascinating biosynthetic origin. The elucidation of this pathway is paramount for enabling biotechnological production and exploring the therapeutic applications of this and related molecules.

Recent phytochemical investigations have successfully isolated and characterized a variety of coumarins from M. integerrimum, including this compound.[1][2] Crucially, a plausible biosynthetic pathway for many of these coumarins has been proposed, originating from a key precursor, integerriminol.[1][3] This whitepaper synthesizes the available information to present a detailed, albeit proposed, biosynthetic route to this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to commence from the general phenylpropanoid pathway, leading to the formation of the core coumarin scaffold, which is then elaborated through a series of enzymatic modifications. The central precursor for a variety of coumarins in Micromelum integerrimum has been identified as integerriminol.[1][3]

Table 1: Proposed Enzymatic Steps in the Biosynthesis of this compound

| Step | Precursor | Product | Proposed Enzyme Class | Cofactors/Notes |

| 1 | Phenylalanine | Cinnamic acid | Phenylalanine Ammonia-Lyase (PAL) | |

| 2 | Cinnamic acid | p-Coumaric acid | Cinnamate 4-hydroxylase (C4H) | NADPH, O2 (Cytochrome P450 enzyme) |

| 3 | p-Coumaric acid | Umbelliferone | 2-hydroxylase, followed by spontaneous lactonization | NADPH, O2 (Cytochrome P450 enzyme) |

| 4 | Umbelliferone | Demethylsuberosin or Osthenol | Prenyltransferase (PT) | Dimethylallyl pyrophosphate (DMAPP) |

| 5 | Prenylated Umbelliferone derivative | Integerriminol | Cytochrome P450 monooxygenases and/or other modifying enzymes | NADPH, O2 |

| 6 | Integerriminol | Intermediate A | Dehydrogenase/Oxidase | NAD+/NADP+ or O2 |

| 7 | Intermediate A | Intermediate B | Epoxidase (likely a Cytochrome P450) | NADPH, O2 |

| 8 | Intermediate B | This compound | Hydratase/Hydroxylase | H2O |

Note: This table represents a proposed pathway. The exact intermediates and enzymes for steps 5-8 in M. integerrimum require experimental validation.

The initial stages of the pathway, leading to the formation of umbelliferone, are well-established in general coumarin biosynthesis. The subsequent prenylation of the coumarin core is a critical step, catalyzed by prenyltransferases, which are known to be active in the Rutaceae family. The transformation of a prenylated umbelliferone derivative to integerriminol and subsequently to this compound likely involves a series of oxidation, epoxidation, and hydration reactions, catalyzed by enzymes such as cytochrome P450 monooxygenases and hydratases.

Experimental Protocols

The following sections detail representative experimental protocols that can be employed to investigate the proposed biosynthetic pathway of this compound. These are based on established methodologies for studying plant secondary metabolite biosynthesis.

Plant Material and Reagent Preparation

-

Plant Material: Fresh leaves, stems, and roots of Micromelum integerrimum should be collected and either used immediately or flash-frozen in liquid nitrogen and stored at -80°C.

-

Chemicals and Reagents: Authentic standards of this compound, integerriminol, umbelliferone, and other potential intermediates should be procured or isolated. All solvents should be of HPLC or analytical grade. Co-factors such as NADPH, NAD+, and DMAPP should be of high purity.

Isolation and Characterization of Putative Biosynthetic Enzymes

This protocol outlines the general steps for isolating and characterizing enzymes like prenyltransferases and cytochrome P450s.

-

Protein Extraction:

-

Grind frozen plant tissue to a fine powder in liquid nitrogen.

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10% glycerol, 1 mM EDTA, and 5 mM DTT).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

-

For microsomal enzymes (like many P450s and some prenyltransferases), subject the supernatant to ultracentrifugation at 100,000 x g for 1 hour at 4°C. The resulting pellet is the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer for subsequent assays.

-

-

Enzyme Assays:

-

Prenyltransferase Assay:

-

The reaction mixture should contain the protein extract (microsomal fraction or purified enzyme), a coumarin substrate (e.g., umbelliferone), a prenyl donor (DMAPP), and MgCl2 in a suitable buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.

-

Centrifuge to separate the phases and analyze the organic phase by HPLC or LC-MS to detect the prenylated product.

-

-

Cytochrome P450 Assay:

-

The reaction mixture should contain the microsomal fraction, the substrate (e.g., a prenylated coumarin), and an NADPH-regenerating system in a suitable buffer.

-

Initiate the reaction by adding the substrate.

-

Incubate and terminate the reaction as described for the prenyltransferase assay.

-

Analyze the products by HPLC or LC-MS.

-

-

-

Enzyme Kinetics:

-

Determine the optimal pH and temperature for the enzymatic reaction.

-

To determine the Michaelis-Menten constants (Km and Vmax), vary the concentration of one substrate while keeping the others saturated.

-

Analyze the initial reaction rates and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Heterologous Expression of Candidate Genes

Genes encoding putative biosynthetic enzymes can be identified through transcriptomic analysis of M. integerrimum and expressed in a heterologous host (e.g., E. coli or yeast) for functional characterization.[4][5]

-

Gene Cloning:

-

Isolate total RNA from M. integerrimum tissues and synthesize cDNA.

-

Amplify the full-length coding sequences of candidate genes using PCR with specific primers.

-

Clone the PCR products into an appropriate expression vector.

-

-

Heterologous Expression:

-

Transform the expression vector into the chosen host organism.

-

Induce protein expression under optimal conditions (e.g., with IPTG for E. coli or galactose for yeast).

-

-

Functional Characterization:

-

Prepare cell-free extracts or microsomal fractions from the recombinant host.

-

Perform enzyme assays as described in section 3.2.2 to confirm the function of the expressed protein.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 4. Investigating Plant Biosynthetic Pathways Using Heterologous Gene Expression: Yeast as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data and Analysis of Hydramicromelin-Related Coumarins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data of Hydramicromelin-Related Compounds

The following tables summarize the key NMR and MS data for Hydramicromelin A/Murrangatin and Hydramicromelinin. This information is crucial for the structural elucidation and identification of these and similar coumarin derivatives.

Hydramicromelin A / Murrangatin

Murrangatin is a 7-oxygenated coumarin that has been isolated from various plant species, including Micromelum falcatum. Its spectroscopic data has been reported in several studies.

Table 1: NMR Spectroscopic Data for Murrangatin

| Position | ¹H NMR (500 MHz, CDCl₃) δ [ppm] (J [Hz]) | ¹³C NMR (100 MHz, CDCl₃) δ [ppm] |

| 2 | - | 160.4 |

| 3 | 6.25 (d, 10.0) | 113.3 |

| 4 | 7.63 (d, 10.0) | 128.6 |

| 5 | 7.39 (d, 8.5) | 116.1 |

| 6 | 6.88 (d, 8.7) | 104.1 |

| 7 | - | 160.2 |

| 8 | - | 113.6 |

| 9 | - | 152.8 |

| 10 | - | 113.0 |

| 1' | - | 69.5 |

| 2' | - | 78.3 |

| 3' | - | 143.9 |

| 4' | 4.51 (s), 4.57 (s) | 107.9 |

| 5' | 1.77 (s) | 17.4 |

| 7-OMe | 3.96 (s) | 56.3 |

| -OH | 2.64 (brs), 3.68 (brs) | - |

Data sourced from Chen et al., 2013.

Table 2: Mass Spectrometry Data for Hydramicromelin A / Murrangatin

| Ionization Mode | Mass Analyzer | m/z | Formula | Ion |

| ESI | - | 276 | C₁₅H₁₆O₅ | [M]⁺ |

| ESI(+) | LTQ-Orbitrap | 299.0893 | C₁₅H₁₆O₅Na | [M+Na]⁺ |

ESI data from Chen et al., 2013. ESI(+) HRMS data from Tran et al., 2014.[1]

Hydramicromelinin

Hydramicromelinin is another coumarin derivative isolated from Micromelum minutum. Its structure has been elucidated through detailed spectroscopic analysis.

Table 3: NMR Spectroscopic Data for Hydramicromelinin

| Position | ¹H NMR (500 MHz, CD₃OD) δ [ppm] | ¹³C NMR (125 MHz, CD₃OD) δ [ppm] |

| 2 | - | 162.5 |

| 3 | 6.24 | 113.4 |

| 4 | 7.89 | 145.2 |

| 5 | 7.42 | 128.4 |

| 6 | 6.87 | 107.9 |

| 7 | - | 159.8 |

| 8 | - | 99.8 |

| 9 | - | 155.6 |

| 10 | - | 112.5 |

| 11 | 5.53 | 77.2 |

| 12 | - | 172.3 |

| 13 | 4.30 | 63.5 |

| 14 | - | 57.2 |

| 15 | 1.65 | 11.2 |

| 7-OMe | 4.01 | 56.3 |

Data sourced from Kassim, 2013.

Table 4: Mass Spectrometry Data for Hydramicromelinin

| Ionization Mode | Mass Analyzer | m/z | Formula | Ion |

| EI-MS | - | 408 | C₂₀H₂₄O₉ | [M]⁺ |

| HR-ESI-MS | - | 408.1420 | C₂₀H₂₄O₉ | [M]⁺ |

Data sourced from Kassim, 2013.

Experimental Protocols

The isolation and structural elucidation of coumarins from Micromelum species generally follow a standardized workflow involving extraction, fractionation, purification, and spectroscopic analysis.

General Experimental Procedure for Isolation and Purification

-

Plant Material Collection and Preparation: The plant material (e.g., leaves, stems, or roots) is collected, identified, and air-dried. The dried material is then ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically starting with a nonpolar solvent like hexane and progressing to more polar solvents such as ethyl acetate and methanol. This can be done through maceration, Soxhlet extraction, or ultrasonic-assisted extraction.

-

Fractionation: The crude extract is then fractionated using techniques like liquid-liquid partitioning or column chromatography over silica gel or other stationary phases. This step aims to separate the complex mixture into simpler fractions based on polarity.

-

Purification: The fractions showing the presence of coumarins (often guided by thin-layer chromatography and UV visualization) are further purified using preparative High-Performance Liquid Chromatography (HPLC) or repeated column chromatography to isolate individual compounds.

Spectroscopic Analysis

-

NMR Spectroscopy: The structures of the isolated pure compounds are elucidated using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Samples are typically dissolved in deuterated solvents like CDCl₃ or CD₃OD.

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the elemental composition of the compounds. Tandem MS (MS/MS) experiments are conducted to study the fragmentation patterns, which provides further structural information.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for natural product discovery and a conceptual pathway for the analysis of spectroscopic data.

References

Hydramicromelin D: A Technical Guide to its Physicochemical Properties and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydramicromelin D is a naturally occurring coumarin, a class of secondary metabolites widely distributed in the plant kingdom and known for their diverse pharmacological activities. Isolated from the twigs of Micromelum integerrimum, this compound belongs to a family of structurally related coumarins found within this plant species. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside inferred experimental protocols for its isolation and characterization based on studies of analogous compounds from the same source. The guide also explores the potential biological activities of this compound in the context of related research.

Physicochemical Properties

While specific experimental data for some physical properties of this compound are not extensively reported in the public domain, its fundamental chemical characteristics have been established.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₇ | [] |

| Molecular Weight | 306.27 g/mol | [] |

| Appearance | Powder | [] |

| CAS Number | 1623437-86-4 | [] |

| IUPAC Name | 6-[(2R,3S,4S)-3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl]-7-methoxychromen-2-one | [] |

| Melting Point | Not reported | |

| Solubility | Not reported |

Spectral Data

-

¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) would provide information on the chemical environment of hydrogen atoms in the molecule, revealing details about the aromatic and aliphatic protons, their multiplicities, and coupling constants, which are essential for assigning the relative stereochemistry.

-

¹³C NMR Spectroscopy: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) would identify all unique carbon atoms in the molecule, including carbonyls, aromatic carbons, and aliphatic carbons, thus complementing the ¹H NMR data for a complete structural assignment.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups. For this compound, characteristic absorption bands would be expected for hydroxyl (-OH), carbonyl (C=O) of the lactone and ester groups, and C-O ether linkages, as well as aromatic C=C bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion. Fragmentation patterns observed in the MS/MS spectrum would offer further structural information by revealing stable fragments of the molecule.

Experimental Protocols

The following are detailed methodologies for the isolation and characterization of coumarins from Micromelum integerrimum, which are presumed to be applicable to this compound.

Isolation of Coumarins from Micromelum integerrimum

Objective: To extract and isolate coumarins, including this compound, from the plant material.

Methodology:

-

Extraction:

-

Air-dried and powdered twigs of Micromelum integerrimum are subjected to extraction with a suitable solvent, typically methanol (MeOH) or ethanol (EtOH), at room temperature for an extended period.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

-

-

Chromatographic Separation:

-

The fractions obtained from partitioning are subjected to multiple steps of column chromatography.

-

A stationary phase such as silica gel or Sephadex LH-20 is commonly used.

-

A gradient elution system with solvent mixtures like n-hexane-EtOAc or CH₂Cl₂-MeOH is employed to separate the individual compounds.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Final purification of the isolated compounds is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Caption: General workflow for the isolation of this compound.

Structure Elucidation

Objective: To determine the chemical structure of the isolated compound.

Methodology:

-

Spectroscopic Analysis:

-

The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

High-resolution mass spectra are obtained using techniques such as ESI-TOF-MS to confirm the molecular formula.

-

IR spectra are recorded on an FT-IR spectrometer to identify functional groups.

-

UV-Vis spectra are obtained to observe electronic transitions, which are characteristic of the coumarin chromophore.

-

Biological Activity

Direct studies on the biological activity of this compound are limited. However, research on other coumarins and extracts from Micromelum integerrimum provides some insights into its potential pharmacological profile.

| Activity Investigated | Results for Related Micromelum Coumarins | Potential Implication for this compound |

| Cytotoxicity | Several known coumarins from M. integerrimum were inactive against the HCT116 colon cancer cell line at 50 µM.[2] Newly isolated coumarins from the same plant showed no obvious cytotoxic activities against HepG2, HCT-116, Hela, and PANC-1 cells below 40 µmol·L⁻¹. | This compound may exhibit low cytotoxicity against these cancer cell lines. Further screening against a broader panel of cell lines is warranted. |

| Anti-inflammatory Activity | Newly isolated coumarins from M. integerrimum did not show significant inhibitory effects on NO production stimulated by lipopolysaccharide in BV-2 cells at concentrations below 40 µmol·L⁻¹. | This compound is likely to have weak anti-inflammatory activity, at least through the nitric oxide pathway. |

| Antimicrobial Activity | The essential oil from the fruit of Micromelum integerrimum has demonstrated broad-spectrum antimicrobial activity.[] The activity of individual isolated coumarins was not specified. | It is possible that this compound contributes to the overall antimicrobial effect of the plant extract, though its individual potency is unknown and requires specific investigation. |

Signaling Pathways and Mechanism of Action

Currently, there is no published research detailing the specific mechanism of action or the signaling pathways modulated by this compound. Given the preliminary data suggesting low cytotoxicity and anti-inflammatory effects of related coumarins from the same plant, it is plausible that this compound does not potently interact with common pro-inflammatory or cell survival signaling pathways.

Future research could explore its effects on various cellular processes. A hypothetical workflow for investigating the mechanism of action is presented below.

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a structurally defined coumarin from Micromelum integerrimum. While its fundamental chemical properties are known, a comprehensive profile of its physical properties and detailed spectral data is not yet available in the public literature. Preliminary biological data on related compounds suggest that it may not possess potent cytotoxic or anti-inflammatory activities, although its contribution to the antimicrobial properties of the plant extract remains a possibility. This technical guide serves as a foundational resource for researchers, providing the known information and outlining the necessary experimental approaches for a more thorough investigation of this compound's therapeutic potential. Further studies are required to fully elucidate its physicochemical properties, biological activities, and mechanism of action.

References

Hydramicromelin D (CAS No. 1623437-86-4): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydramicromelin D is a naturally occurring coumarin isolated from the plant Micromelum integerrimum. This document provides a comprehensive technical summary of this compound, including its chemical properties, isolation, and currently understood biological activity. All available quantitative data is presented in tabular format, and detailed experimental methodologies are provided for key cited procedures. Visual diagrams illustrating the isolation and screening workflow are also included to facilitate a deeper understanding of the research process.

Introduction

This compound (CAS No. 1623437-86-4) is a prenylated coumarin, a class of secondary metabolites known for a wide range of biological activities. It was first isolated from the leaves of Micromelum integerrimum, a plant species belonging to the Rutaceae family, which is found in South and Southeast Asia.[1] Plants of the Micromelum genus are known sources of various bioactive compounds, including other coumarins and carbazole alkaloids, which have demonstrated anti-inflammatory, antibacterial, and anticancer properties in various studies.[2][3][4] This guide focuses specifically on the technical details available for this compound.

Chemical Properties

This compound is characterized by a coumarin core structure with a complex side chain. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1623437-86-4 | N/A |

| Molecular Formula | C₁₅H₁₄O₇ | [1] |

| Molecular Weight | 306.27 g/mol | [1] |

| IUPAC Name | 6-[(2R,3S,4S)-3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl]-7-methoxychromen-2-one | N/A |

| Synonyms | Not available | N/A |

| Purity | >98% (as commercially available) | N/A |

| Appearance | White powder | N/A |

Biological Activity and Quantitative Data

The biological activity of this compound has been evaluated in the context of cytotoxicity. A study investigating compounds isolated from Micromelum integerrimum assessed their effects on the human colon cancer cell line, HCT116.

| Assay | Cell Line | Result | Concentration | Reference |

| Cytotoxicity | HCT116 | Inactive | 50 µM | [5] |

To date, this is the only specific quantitative biological data available for this compound in the reviewed literature. While other compounds from Micromelum integerrimum have shown a range of biological effects, no further studies have been published detailing the specific mechanism of action or other biological activities of this compound.

Experimental Protocols

Isolation and Structure Elucidation of this compound

The following protocol is based on the methodology described for the isolation of coumarins from Micromelum integerrimum.[1]

-

Extraction: The air-dried and powdered leaves of Micromelum integerrimum are extracted with ethyl acetate (EtOAc) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate.

-

Fractionation: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.

-

Purification: The fractions containing this compound are further purified by repeated column chromatography and preparative TLC until a pure compound is obtained.

-

Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

UV Spectroscopy: To identify the chromophore system.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms.

-

High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS): To determine the exact mass and molecular formula.

-

Cytotoxicity Assay against HCT116 Cells

The following is a generalized protocol for assessing the cytotoxicity of a compound against the HCT116 human colon cancer cell line, based on standard methodologies.[6][7]

-

Cell Culture: HCT116 cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final concentration (50 µM) in the cell culture medium. The cells are then treated with the compound. A vehicle control (medium with DMSO) is also included.

-

Incubation: The treated cells are incubated for a specified period, typically 48 or 72 hours.

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or MTS assay. This involves adding the reagent to the wells and incubating for a short period. The absorbance is then measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. A compound is considered inactive if it does not significantly reduce cell viability at the tested concentration.

Visualizations

The following diagrams illustrate the general workflow for the isolation and biological screening of this compound.

Caption: General workflow for the isolation and evaluation of this compound.

Conclusion

This compound is a well-characterized coumarin from Micromelum integerrimum. While its chemical structure has been fully elucidated, current biological data is limited to a report of its inactivity as a cytotoxic agent against the HCT116 human colon cancer cell line at a concentration of 50 µM. Further research is required to explore other potential biological activities and to determine if it contributes to the traditional medicinal uses of Micromelum integerrimum. The detailed protocols and data presented in this guide serve as a foundation for future investigations into this natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 3. Three new coumarins and a new coumarin glycoside from Micromelum integerrimum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cjnmcpu.com [cjnmcpu.com]

- 5. Coumarins and flavones from the fruit and root extracts of Micromelum integerrimum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell cytotoxicity assay [bio-protocol.org]

- 7. 2.6. Cytotoxic activity assay [bio-protocol.org]

A Comprehensive Review of Prenylated Coumarins from Micromelum Species: Isolation, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The genus Micromelum, belonging to the Rutaceae family, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, prenylated coumarins have garnered significant attention for their potent pharmacological properties, particularly their cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive literature review of prenylated coumarins isolated from Micromelum species, with a focus on their isolation, structural elucidation, and biological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development endeavors.

Isolated Prenylated Coumarins and Their Cytotoxic Activities

Numerous prenylated coumarins have been isolated and identified from various Micromelum species, primarily M. minutum, M. integerrimum, and M. falcatum. These compounds exhibit a wide range of cytotoxic activities against different cancer cell lines. A summary of these compounds and their reported IC50 values is presented in the tables below.

Table 1: Prenylated Coumarins from Micromelum minutum

| Compound | Plant Part | Cancer Cell Line | IC50 Value | Reference(s) |

| Minutuminolate | Roots | KB | - | [1] |

| NCI-H187 | Weak cytotoxicity | [1] | ||

| 2',3'-Epoxyisocapnolactone | Leaves | HL-60 | 4.2 µg/mL | [2] |

| 8-Hydroxyisocapnolactone-2',3'-diol | Leaves | HL-60 | 2.5 µg/mL | [2] |

| HeLa | 6.9 µg/mL | [2] | ||

| HepG2 | 5.9 µg/mL | [2] | ||

| Minutin A | Leaves | Leishmania major | 26.2 µM | [3] |

| SBC3 | - | [3] | ||

| A549 | - | [3] | ||

| K562 | - | [3] | ||

| K562/ADM | - | [3] | ||

| Minutin B | Leaves | Leishmania major | 20.2 µM | [3] |

| SBC3 | 9.6 µM | [3] | ||

| A549 | 17.5 µM | [3] | ||

| K562 | 8.7 µM | [3] | ||

| K562/ADM | 6.7 µM | [3] | ||

| Clauslactone E | Leaves | Leishmania major | 9.8 µM | [3] |

| SBC3 | 3.7 µM | [3] | ||

| A549 | 10.4 µM | [3] | ||

| K562 | 12.1 µM | [3] | ||

| K562/ADM | 10.8 µM | [3] | ||

| Micromarin-A | Stems | - | - | [4] |

| Micromarin-B | Stems | - | - | [4] |

| Micromarin-C | Stems | - | - | [4] |

| Micromarin-F | Stems | - | - | [4] |

| Micromarin-G | Stems | - | - | [4] |

| Micromarin-H | Stems | - | - | [4] |

Table 2: Prenylated Coumarins from Micromelum integerrimum

| Compound | Plant Part | Cancer Cell Line | IC50 Value | Reference(s) |

| Integerrimelin | Twigs | - | - | [5] |

| Hydramicromelin D | Twigs | - | - | [5] |

| Integmarin A | Leaves & Stems | - | - | [3] |

| Integmarin B | Leaves & Stems | - | - | [3] |

| Integmarin C | Leaves & Stems | - | - | [3] |

| Integmaside A | Leaves & Stems | - | - | [3] |

Table 3: Prenylated Coumarins from Micromelum falcatum

| Compound | Plant Part | Cancer Cell Line | IC50 Value | Reference(s) |

| 7-methoxy-8-(2-hydroxmethyl-1-O-isovaleryl-4-butenyl)-coumarin | Stem Bark | F10 (mammary cancer) | Moderate activity | [6] |

| HvEvc (lung cancer) | Moderate activity | [6] | ||

| 7-methoxy-8-(1-hydroxy-2-O-β-glucopyranosyl-3-methyl-4-butene-1-yl)coumarin | Stem Bark | F10 (mammary cancer) | Moderate activity | [6] |

| HvEvc (lung cancer) | Moderate activity | [6] | ||

| Microfalcrin | Leaves | - | - | [7] |

| Microcoumaririn | Leaves | - | - | [7] |

| Micromelosidester | Leaves | - | - | [7] |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of prenylated coumarins from Micromelum species, based on protocols described in the cited literature.

Isolation and Purification of Prenylated Coumarins

A general workflow for the isolation and purification of prenylated coumarins from Micromelum plant material is outlined below.

Caption: General workflow for the isolation of prenylated coumarins.

Detailed Protocol for Column Chromatography:

A widely used method for the initial separation of compounds is column chromatography over silica gel.[8][9]

-

Column Preparation: A glass column is packed with silica gel 60 (70-230 mesh) as a slurry in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: The crude extract or fraction, dissolved in a minimal amount of a suitable solvent, is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

Elution: The column is eluted with a solvent gradient of increasing polarity. A common gradient system starts with n-hexane, gradually increasing the proportion of ethyl acetate, and finally methanol.

-

Fraction Collection: Fractions of a fixed volume are collected and monitored by Thin Layer Chromatography (TLC).

-

Fraction Pooling: Fractions with similar TLC profiles are pooled together for further purification.

Further Purification by HPLC:

High-Performance Liquid Chromatography (HPLC) is often employed for the final purification of compounds.[7]

-

Column: A semi-preparative or preparative reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol is typically used as the mobile phase.

-

Detection: A UV detector is used to monitor the elution of compounds at specific wavelengths (e.g., 254 nm and 320 nm).

-

Fraction Collection: Peaks corresponding to individual compounds are collected for subsequent structure elucidation.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of natural products.[10][11][12]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the isolated prenylated coumarins (typically ranging from 0.1 to 100 µM) and incubated for a further 24 to 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of Sorenson's glycine buffer and DMSO.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Assay (Broth Microdilution Method)

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[10][13]

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action: Induction of Apoptosis

Several studies have indicated that the cytotoxic activity of prenylated coumarins from Micromelum species is mediated through the induction of apoptosis, or programmed cell death.[7] The intrinsic or mitochondrial pathway of apoptosis is a key mechanism.

Caption: Pro-apoptotic signaling pathway of prenylated coumarins.

Prenylated coumarins have been shown to modulate the expression of proteins belonging to the Bcl-2 family.[7] They can upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to an increase in the permeability of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.[1] Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase.[8] Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which cleave various cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis.[1][8]

Conclusion and Future Perspectives

The prenylated coumarins isolated from Micromelum species represent a promising class of natural products with significant potential for the development of novel anticancer agents. Their potent cytotoxic activities, coupled with their ability to induce apoptosis in cancer cells, make them attractive lead compounds for further investigation.

Future research should focus on:

-

Comprehensive Phytochemical Screening: A systematic investigation of all Micromelum species to identify novel prenylated coumarins.

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in the bioactivities of these compounds.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of the most potent compounds to optimize their activity and pharmacokinetic properties.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety of these compounds in preclinical animal models.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective therapies derived from the rich chemical diversity of the Micromelum genus.

References

- 1. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cjnmcpu.com [cjnmcpu.com]

- 3. Chemical constituents of Micromelum minutum. Isolation and structural elucidation of new coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

- 6. Rapid Identification of Coumarins from Micromelum falcatum by UPLC-HRMS/MS and Targeted Isolation of Three New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. m.youtube.com [m.youtube.com]

- 11. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A new coumarin from the roots of Micromelum minutum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Novel Coumarins: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The coumarin scaffold, a fundamental heterocyclic motif found in numerous natural and synthetic compounds, continues to be a fertile ground for the discovery of novel therapeutic agents. Recent advancements in medicinal chemistry have led to the development of a diverse array of coumarin derivatives with potent and selective biological activities. This technical guide provides an in-depth overview of the burgeoning field of novel coumarins, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Quantitative data from recent studies are summarized for comparative analysis, and detailed experimental protocols for key biological assays are provided to facilitate further research and development.

Anticancer Activities of Novel Coumarins

Novel coumarin derivatives have emerged as promising candidates in oncology, demonstrating significant cytotoxic and antiproliferative effects against a range of cancer cell lines.[1] Many of these compounds exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and apoptosis.[1]

Quantitative Anticancer Data

The anticancer efficacy of novel coumarins is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of several recently developed coumarin derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Coumarin-triazole hybrid 12c | PC3 (Prostate) | 0.34 ± 0.04 | [2] |

| MGC803 (Gastric) | 0.13 ± 0.01 | [2] | |

| HepG2 (Liver) | 1.74 ± 0.54 | [2] | |

| 3-(coumarin-3-yl)-acrolein hybrid 5d | A549 (Lung) | 0.70 ± 0.05 | [1] |

| 3-(coumarin-3-yl)-acrolein hybrid 6e | KB (Oral) | 0.39 ± 0.07 | [1] |

| Coumarin-pyrazole hybrid 35 | HepG2 (Liver) | 2.96 ± 0.25 | [2] |

| SMMC-7721 (Liver) | 2.08 ± 0.32 | [2] | |

| U87 (Glioblastoma) | 3.85 ± 0.41 | [2] | |

| H1299 (Lung) | 5.36 ± 0.60 | [2] | |

| Coumarin-thiazole hybrid 44a | HepG2 (Liver) | 3.74 ± 0.02 | [2] |

| Coumarin-thiazole hybrid 44b | MCF-7 (Breast) | 4.03 ± 0.02 | [2] |

| Coumarin-thiazole hybrid 44c | HepG2 (Liver) | 3.06 ± 0.01 | [2] |

| MCF-7 (Breast) | 4.42 ± 0.02 | [2] | |

| 4-hydroxy-7-methylcoumarin derivative 1 | MCF-7 (Breast) | 0.003 | [3] |

| Coumarin-containing sulfonamide 33 | MCF-7 (Breast) | 0.0088 | [3] |

| Coumarin-chalcone derivative 22 | MCF-7 (Breast) | 9.62 µg/mL | [3] |

| Alkoxy-coumarin derivative 27 | MCF-7 (Breast) | 9 | [3] |

| Coumarin-based hydroxamate 28 | MCF-7 (Breast) | 1.84 | [3] |

| Coumarin-monastrol hybrid 34 | MCF-7 (Breast) | 2.42 | [3] |

| T-47D (Breast) | 3.13 | [3] | |

| MDA-MB-231 (Breast) | 3.9 | [3] |

Key Signaling Pathway: PI3K/Akt

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[4] Several novel coumarins have been shown to exert their anticancer effects by inhibiting this pathway.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Novel coumarin derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[6]

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[7][8]

-

Compound Treatment: Prepare serial dilutions of the novel coumarin derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6]

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

-

Absorbance Measurement: Gently shake the plates on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.[6][7]

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Anti-inflammatory Activities of Novel Coumarins

Chronic inflammation is a key contributing factor to a multitude of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Novel coumarins have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways.[9]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of novel coumarins is often assessed by their ability to inhibit the production of inflammatory cytokines like TNF-α and IL-6, or to inhibit key inflammatory enzymes.

| Compound/Derivative | Assay | IC50/EC50 (µM) | Reference |

| Coumarin-curcumin analog 14b | TNF-α production inhibition (LPS-induced macrophages) | EC50: 5.32 | [9][10] |

| Compound 51 | NO release inhibition (LPS-induced RAW264.7 cells) | IC50: 3.1 | [11] |

| NF-κB activity inhibition | IC50: 0.172 | [11] | |

| Daphnetin | LTB₄ inhibition | 1-75 | [12] |

| TXB₂ inhibition | 1-75 | [12] | |

| (+)-Praeruptorin | NO production inhibition (LPS-stimulated macrophages) | - | [12] |

Key Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[13] The inhibition of the NF-κB signaling pathway is a key mechanism by which many novel coumarins exert their anti-inflammatory effects.

Experimental Protocol: Western Blot for NF-κB Activation

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it ideal for studying the activation of signaling pathways like NF-κB.[14]

Materials:

-

Cell lysates (from control and coumarin-treated cells)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells to extract total protein. Quantify the protein concentration of each sample using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate proteins based on their molecular weight.[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.[15]

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.[15]

-

Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[15]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[15]

-

Washing: Repeat the washing step to remove unbound secondary antibody.[15]

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin) to ensure equal protein loading.

Antimicrobial Activities of Novel Coumarins

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Novel coumarin derivatives have shown promising activity against a broad spectrum of bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial activity of coumarins is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Aegelinol | Staphylococcus aureus | 16 | [16] |

| Salmonella typhi | 16 | [16] | |

| Enterobacter cloacae | 16 | [16] | |

| Enterobacter aerogenes | 16 | [16] | |

| Agasyllin | Staphylococcus aureus | 32 | [16] |

| Salmonella typhi | 32 | [16] | |

| Enterobacter cloacae | 32 | [16] | |

| Enterobacter aerogenes | 32 | [16] | |

| Coumarin derivative 3b | Bacillus cereus | 1.5 mM | [17] |

| Micrococcus luteus | 1.5 mM | [17] | |

| Listeria monocytogenes | 1.5 mM | [17] | |

| Staphylococcus aureus | 1.5 mM | [17] | |

| Coumarin derivative 3c | Enterococcus faecium | 1.7 mM | [17] |

| Coumarin derivative 3n | Listeria monocytogenes | 1.2 mM | [17] |

| Coumarin derivative 9 | Staphylococcus aureus | 4.88 | [18] |

| Escherichia coli | 78.13 | [18] | |

| Candida albicans | 9.77 | [18] | |

| MRSA | 39.06 | [18] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[19][20]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Novel coumarin derivatives

-

Sterile saline or PBS

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[21]

-

Compound Dilution: Prepare a two-fold serial dilution of the novel coumarin derivative in the appropriate broth medium directly in the 96-well plate.[22]

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).[20]

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[20]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[21]

Neuroprotective Activities of Novel Coumarins

Neurodegenerative diseases such as Alzheimer's and Parkinson's pose a significant global health challenge. Novel coumarins are being investigated for their potential to protect neurons from damage and degeneration through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic effects.[23][24]

Quantitative Neuroprotective Data

The neuroprotective effects of coumarins can be quantified through various assays, including the inhibition of enzymes like acetylcholinesterase (AChE) and the reduction of neuronal cell death.

| Compound/Derivative | Assay | IC50/Activity | Reference |

| Coumarin 106 | Acetylcholinesterase (AChE) inhibition | pIC50 = 4.97 ± 0.09; Ki = 2.36 ± 0.17 µM | [25][26] |

| Butyrylcholinesterase (BChE) inhibition | pIC50 = 4.56 ± 0.06 | [25][26] | |

| N1-(coumarin-7-yl) derivatives | AChE inhibition | IC50: 42.5 ± 2.68 to 442 ± 3.30 µM | [27] |

| BChE inhibition | IC50: 2.0 ± 1.4 nM to 442 ± 3.30 µM | [27] | |

| LM-031, LMDS-1, LMDS-2 | TRKB-ECD binding affinity | KD: 12.7 ± 2.8 nM, 8.0 ± 17.0 nM, 6.5 ± 6.6 nM | [28] |

| LM-031, LMDS-1, LMDS-2 | Rescue of neurite length impairment | Rescue from 27.2 µm to 30.3–31.5 µm | [28] |

Key Signaling Pathway: TRKB-CREB-BDNF

The Tropomyosin receptor kinase B (TRKB) signaling pathway, activated by Brain-Derived Neurotrophic Factor (BDNF), plays a crucial role in neuronal survival, growth, and synaptic plasticity. Some novel coumarins have been shown to exert neuroprotective effects by activating this pathway.[28]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring cholinesterase activity.[27]

Materials:

-

96-well microplates

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Novel coumarin derivatives

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in order:

-

Phosphate buffer

-

Novel coumarin derivative at various concentrations (or a known inhibitor as a positive control)

-

AChE solution

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[27]

-

Reaction Initiation: Add the substrate (ATCI) and DTNB to each well to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the coumarin derivative using the following formula:

-

% Inhibition = [(Rate of control reaction - Rate of inhibited reaction) / Rate of control reaction] x 100

-

The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.

-

Conclusion and Future Perspectives

The diverse biological activities of novel coumarins underscore their significant potential in drug discovery and development. The data and protocols presented in this guide offer a valuable resource for researchers in the field. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, in vivo studies and clinical trials are warranted to translate the promising in vitro findings into tangible therapeutic benefits for a wide range of diseases. The continued exploration of the coumarin scaffold is poised to yield a new generation of innovative and effective medicines.

References

- 1. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 2. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships [mdpi.com]

- 4. cusabio.com [cusabio.com]

- 5. researchhub.com [researchhub.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 16. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Bot Verification [chiet.edu.eg]

- 19. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 23. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - Mishra - Current Medicinal Chemistry [hum-ecol.ru]

- 25. researchgate.net [researchgate.net]

- 26. Inhibition of acetylcholinesterase by coumarins: the case of coumarin 106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Hydramicromelin D Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydramicromelin D, a naturally occurring coumarin, belongs to a class of compounds known for a wide array of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. However, the specific molecular targets of this compound remain largely uncharacterized. This technical guide provides a comprehensive in silico workflow to predict and characterize the potential protein targets of this compound, offering a robust computational framework for hypothesis generation and guiding future experimental validation. The methodologies detailed herein encompass ligand-based and structure-based virtual screening, molecular docking, and pharmacophore modeling, supplemented with detailed protocols and data presentation standards.

Introduction to this compound and In Silico Target Prediction

This compound is a coumarin derivative with the canonical SMILES representation: CC1(C(C(OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O. The coumarin scaffold is a well-established pharmacophore present in numerous bioactive compounds, exhibiting a diverse range of pharmacological properties. The polypharmacological nature of coumarins suggests that this compound may interact with multiple protein targets, contributing to a complex biological profile.

In silico target prediction has emerged as a powerful and cost-effective strategy in the early stages of drug discovery to identify potential protein targets for small molecules.[1] These computational approaches can be broadly categorized into ligand-based and structure-based methods.[2]

-

Ligand-based methods rely on the principle of chemical similarity, where the biological activity of a query molecule is inferred from the known activities of structurally similar compounds.[2]

-

Structure-based methods utilize the three-dimensional structure of potential protein targets to evaluate the binding compatibility of a ligand through techniques like molecular docking.[2]

This guide will delineate a multi-faceted in silico approach to elucidate the potential targets of this compound, leveraging both ligand-based and structure-based methodologies.

Hypothetical In Silico Target Prediction Workflow

The proposed workflow for identifying the molecular targets of this compound is a sequential and iterative process that integrates several computational techniques.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the in silico workflow.

Ligand Preparation

Objective: To prepare the 3D structure of this compound for subsequent in silico analyses.

Protocol:

-

Obtain 2D Structure: The canonical SMILES string for this compound (CC1(C(C(OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O) is used as the input.

-